molecular formula C26H30N4O6 B266350 methyl 3-({2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]propanoyl}amino)-4-methoxy-1H-indole-2-carboxylate

methyl 3-({2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]propanoyl}amino)-4-methoxy-1H-indole-2-carboxylate

Cat. No. B266350
M. Wt: 494.5 g/mol
InChI Key: FKKTZECZEMVPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-({2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]propanoyl}amino)-4-methoxy-1H-indole-2-carboxylate, also known as TAK-659, is a novel small molecule inhibitor of Bruton’s tyrosine kinase (BTK), a protein that plays a crucial role in B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for various B-cell malignancies and autoimmune diseases.

Mechanism of Action

Methyl 3-({2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]propanoyl}amino)-4-methoxy-1H-indole-2-carboxylate works by inhibiting the activity of BTK, a key enzyme in B-cell receptor signaling. By blocking BTK, this compound prevents the activation and proliferation of B-cells, leading to the suppression of tumor growth. Additionally, this compound has been shown to inhibit other downstream signaling pathways, including AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, leading to a reduction in tumor size. It has also been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. In addition, this compound has been shown to modulate the immune system, leading to enhanced anti-tumor activity.

Advantages and Limitations for Lab Experiments

Methyl 3-({2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]propanoyl}amino)-4-methoxy-1H-indole-2-carboxylate has several advantages as a potential therapeutic agent, including its potent anti-tumor activity, high selectivity for BTK, and low toxicity. However, there are also some limitations to its use in lab experiments, including the need for further studies to determine optimal dosing and treatment schedules, as well as potential drug interactions with other medications.

Future Directions

There are several future directions for the development and application of methyl 3-({2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]propanoyl}amino)-4-methoxy-1H-indole-2-carboxylate. One potential direction is the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-tumor activity. Another direction is the development of this compound as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and lupus, which are also mediated by B-cell receptor signaling. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in clinical trials, as well as its potential for use in other types of cancer.

Synthesis Methods

Methyl 3-({2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]propanoyl}amino)-4-methoxy-1H-indole-2-carboxylate can be synthesized through a multi-step synthesis process involving the reaction of various chemical reagents. The synthesis process has been described in detail in scientific literature, and the final product is obtained in high purity and yield.

Scientific Research Applications

Methyl 3-({2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]propanoyl}amino)-4-methoxy-1H-indole-2-carboxylate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has shown potent anti-tumor activity and has been well-tolerated with minimal toxicity.

properties

Molecular Formula

C26H30N4O6

Molecular Weight

494.5 g/mol

IUPAC Name

methyl 3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]propanoylamino]-4-methoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C26H30N4O6/c1-16(30-11-9-29(10-12-30)14-17-7-8-19-21(13-17)36-15-35-19)25(31)28-23-22-18(5-4-6-20(22)33-2)27-24(23)26(32)34-3/h4-8,13,16,27H,9-12,14-15H2,1-3H3,(H,28,31)

InChI Key

FKKTZECZEMVPFB-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=C(NC2=C1C(=CC=C2)OC)C(=O)OC)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Canonical SMILES

CC(C(=O)NC1=C(NC2=C1C(=CC=C2)OC)C(=O)OC)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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